

# Application Notes and Protocols for [2-(4-Bromophenoxy)ethyl]amine hydrochloride

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## Compound of Interest

Compound Name: [2-(4-Bromophenoxy)ethyl]amine  
hydrochloride

CAS No.: 663941-79-5

Cat. No.: B1521121

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## Abstract

This document provides a comprehensive technical guide for the utilization of **[2-(4-Bromophenoxy)ethyl]amine hydrochloride**, a versatile chemical intermediate. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the physicochemical properties, safety and handling protocols, and a validated experimental protocol for a representative synthetic application: the N-acylation of **[2-(4-Bromophenoxy)ethyl]amine hydrochloride** to form N-[2-(4-bromophenoxy)ethyl]acetamide. This application note is designed to demonstrate the utility of the title compound as a building block in the synthesis of more complex molecular architectures, a common practice in medicinal chemistry. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

## Introduction and Scientific Background

[2-(4-Bromophenoxy)ethyl]amine and its hydrochloride salt are members of the phenoxyethylamine chemical class. This structural motif is of significant interest in medicinal chemistry as it forms the core scaffold of numerous pharmacologically active agents. The phenoxyethylamine backbone is present in drugs targeting a wide range of receptors and enzymes, including adrenergic receptors and sodium channels.[1] The presence of a bromine atom on the phenyl ring provides a strategic functional handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are pivotal in the construction of complex drug candidates.[2][3]

This guide focuses on a fundamental and highly practical application of **[2-(4-Bromophenoxy)ethyl]amine hydrochloride**: its conversion to an amide via N-acylation. Amide bond formation is one of the most crucial reactions in drug discovery, as the amide group is a key structural feature in a vast number of pharmaceuticals. The following protocol provides a robust method for this transformation, serving as a foundational technique for researchers aiming to incorporate this brominated scaffold into their synthetic pathways.

## Physicochemical Properties and Safety Data

A thorough understanding of the chemical's properties and hazards is paramount for its safe and effective use.

## Compound Identity and Properties

Property	Value	Source
Chemical Name	[2-(4-Bromophenoxy)ethyl]amine hydrochloride	Echemi, CymitQuimica
Synonym(s)	2-(4-bromophenoxy)ethanamine hydrochloride	Sigma-Aldrich
CAS Number	663941-79-5	Echemi
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BrClNO	CymitQuimica
Molecular Weight	252.54 g/mol	CymitQuimica
Appearance	Solid	Sigma-Aldrich
Purity	Typically ≥95%	Sigma-Aldrich, CymitQuimica
Storage	Store at room temperature in a well-ventilated place. Keep container tightly closed.	Echemi, Sigma-Aldrich

## Hazard Identification and Safety Precautions

**[2-(4-Bromophenoxy)ethyl]amine hydrochloride** is classified as a hazardous substance. All handling should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.[4]

- Hazard Statements:
  - H302: Harmful if swallowed.[4]
  - H315: Causes skin irritation.[4]
  - H319: Causes serious eye irritation.[4]
  - H335: May cause respiratory irritation.[4]
- Mandatory Personal Protective Equipment (PPE):

- Wear protective gloves (e.g., nitrile).
- Wear safety glasses with side-shields or goggles.
- Wear a lab coat.
- Handling Precautions:
  - Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
  - Wash hands and any exposed skin thoroughly after handling.[4][5]
  - Do not eat, drink, or smoke when using this product.[4][5]
- First Aid Measures:
  - If Swallowed: Rinse mouth. Get medical help.[4]
  - If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[4]
  - If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

## Experimental Protocol: N-Acylation of [2-(4-Bromophenoxy)ethyl]amine hydrochloride

This protocol details the synthesis of N-[2-(4-bromophenoxy)ethyl]acetamide. The reaction involves the neutralization of the amine hydrochloride followed by acylation with acetic anhydride. Triethylamine is used as a base to neutralize both the starting material's hydrochloride salt and the acetic acid byproduct of the reaction.

## Materials and Reagents

Reagent	CAS No.	Molecular Weight ( g/mol )	Quantity	Supplier
[2-(4-Bromophenoxy)ethyl]amine hydrochloride	663941-79-5	252.54	2.53 g (10.0 mmol)	e.g., Sigma-Aldrich
Acetic Anhydride	108-24-7	102.09	1.07 mL (11.0 mmol)	e.g., Alfa Aesar
Triethylamine (TEA)	121-44-8	101.19	3.07 mL (22.0 mmol)	e.g., Sigma-Aldrich
Dichloromethane (DCM), anhydrous	75-09-2	84.93	50 mL	e.g., Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO <sub>3</sub> )	-	-	30 mL	Lab-prepared
Brine (Saturated aqueous NaCl)	-	-	30 mL	Lab-prepared
Anhydrous Magnesium Sulfate (MgSO <sub>4</sub> )	7487-88-9	120.37	~5 g	e.g., VWR

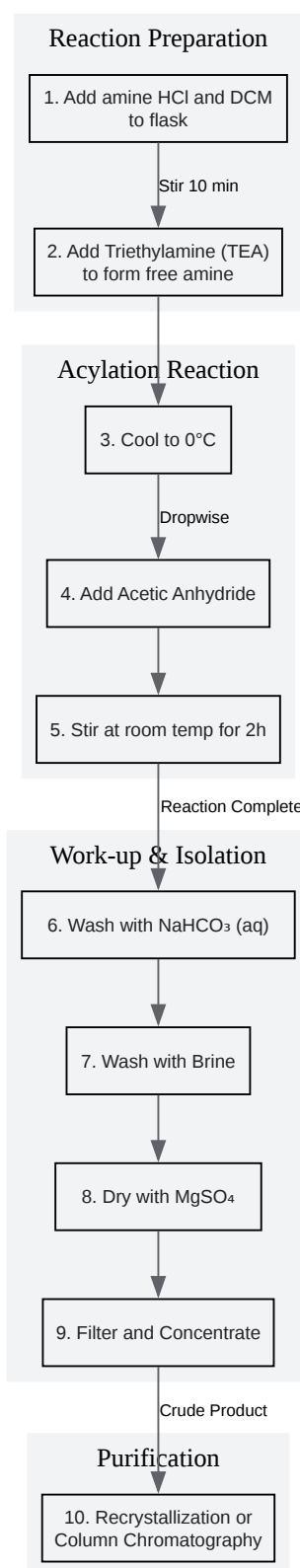
## Step-by-Step Procedure

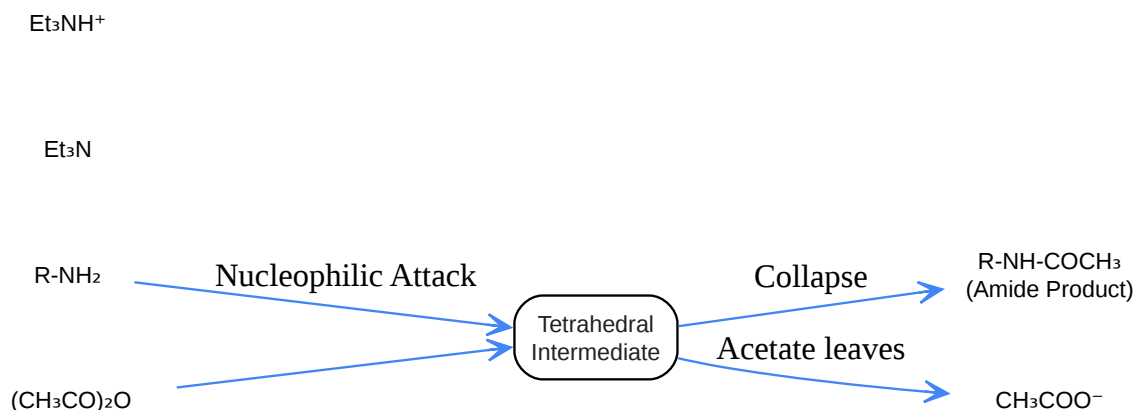
- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar, add **[2-(4-Bromophenoxy)ethyl]amine hydrochloride** (2.53 g, 10.0 mmol).
- **Dissolution:** Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension at room temperature.

- **Base Addition:** Add triethylamine (3.07 mL, 22.0 mmol) to the suspension. The addition of the base is crucial to deprotonate the amine hydrochloride to the free amine, which is the reactive nucleophile. Stir for 10 minutes. The suspension should become a clear solution.
- **Acylation:** Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add acetic anhydride (1.07 mL, 11.0 mmol) dropwise over 5 minutes. The exotherm of the acylation is controlled by the slow addition at low temperature.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
- **Monitoring:** The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting amine spot indicates reaction completion.
- **Work-up:** a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer with 30 mL of saturated aqueous sodium bicarbonate solution to quench any unreacted acetic anhydride and neutralize acetic acid.[7] c. Wash the organic layer with 30 mL of brine to remove residual water.[8] d. Dry the organic layer over anhydrous magnesium sulfate.[7]
- **Isolation:** a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7]
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-[2-(4-bromophenoxy)ethyl]acetamide as a solid.

## Workflow Visualization

The following diagram illustrates the key steps of the experimental workflow.





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Caption: Simplified mechanism of nucleophilic acyl substitution in N-acylation.

## Troubleshooting and Further Applications

Problem	Possible Cause	Suggested Solution
Incomplete Reaction	Insufficient base; inactive reagents.	Ensure 2.2 equivalents of TEA are used. Use freshly opened acetic anhydride.
Low Yield	Product loss during work-up (e.g., emulsion formation).	If emulsions form, add more brine and allow layers to separate for a longer period. Perform multiple extractions with smaller volumes of solvent.
Impure Product	Residual starting material or byproducts.	Optimize purification. For column chromatography, use a shallow gradient. For recrystallization, try different solvent systems.

The brominated amide product of this protocol is a valuable intermediate. The bromine atom can be used in subsequent palladium-catalyzed cross-coupling reactions to introduce aryl, vinyl, or alkyl groups, significantly increasing molecular complexity. This makes the title compound and its derivatives powerful tools in the synthesis of novel chemical entities for drug discovery programs. [2][3]

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